1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride
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Overview
Description
1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride (1-APDM) is an organic compound with a molecular formula of C10H17ClN2O3. It is a colorless solid, soluble in water and alcohol, and is used in a variety of scientific applications.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
The synthesis and anti-inflammatory activity of related dimethoxybenzene derivatives highlight the continuous effort to explore the pharmacological properties of these compounds. For instance, derivatives of aminoketone, which share structural similarities with 1-(3-Aminopropoxy)-3,5-dimethoxybenzene, have shown anti-inflammatory activity and low toxicity, indicating potential for new pharmaceutical preparations (Daukshas et al., 2005).
Chemical Synthesis and Material Science
In material science, the synthesis of compounds like 3,5-dihydroxy-1-pentylbenzene from technical 3,5-dimethoxybenzoic acid suggests the significance of dimethoxybenzene derivatives in creating intermediates for medicinal applications and other chemical syntheses (Zhang et al., 2007).
Antineoplastic Research
Research into antineoplastic agents presents another critical application, where compounds similar to 1-(3-Aminopropoxy)-3,5-dimethoxybenzene are synthesized and evaluated for their potential in cancer treatment. These studies reveal the compounds' capacity to inhibit cancer cell growth and tubulin polymerization, underscoring their relevance in developing new cancer therapies (Pettit et al., 2003).
Novel Synthetic Routes
The development of novel synthetic routes for related compounds demonstrates the ongoing research to enhance the efficiency and applicability of chemical processes. Such advancements not only provide new methods for synthesizing these compounds but also open avenues for their use in various scientific applications (Su Wei-ke, 2008).
Environmental and Battery Technology
Lastly, the study of dimethoxybenzene derivatives in the context of lithium-ion battery technology and environmental protection showcases the broader impact of these compounds beyond pharmaceuticals. Their role in overcharge protection and chemical stability highlights the intersection between chemical research and sustainable technology development (Zhang et al., 2010).
Biochemical Analysis
Biochemical Properties
1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as ornithine decarboxylase, which is involved in the polyamine biosynthetic pathway . This interaction can influence the synthesis of polyamines, which are crucial for cellular proliferation. Additionally, this compound can bind to proteins involved in cellular signaling pathways, affecting their activity and downstream effects.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of antizyme, a protein that inhibits polyamine biosynthesis and transport . This regulation can lead to changes in cellular proliferation rates and metabolic activity. Furthermore, this compound can induce oxidative stress in mitochondria, impacting cellular respiration and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can induce oxidative stress in mitochondria at low concentrations, while higher concentrations do not affect mitochondrial respiration . This temporal variation in effects highlights the importance of considering dosage and exposure duration in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate cellular proliferation and metabolic activity, while higher doses may lead to toxic or adverse effects. For example, high doses of the compound can induce oxidative stress and apoptosis in splenic cells . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound in biomedical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the polyamine biosynthetic pathway. It interacts with enzymes such as ornithine decarboxylase, influencing the synthesis of polyamines . These interactions can affect metabolic flux and metabolite levels, impacting cellular proliferation and metabolic activity. Additionally, the compound can modulate the activity of enzymes involved in amino acid metabolism, further influencing cellular function and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It can be transported into cells via the polyamine transport system, allowing it to reach intracellular targets . Once inside the cell, the compound can interact with various binding proteins, influencing its localization and accumulation. These interactions are essential for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to mitochondria, where it induces oxidative stress and affects mitochondrial function . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
3-(3,5-dimethoxyphenoxy)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-13-9-6-10(14-2)8-11(7-9)15-5-3-4-12;/h6-8H,3-5,12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMHNQGTLPTYSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OCCCN)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100840-66-2 |
Source
|
Record name | 1-(3-aminopropoxy)-3,5-dimethoxybenzene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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